molecular formula C16H10N4O8 B12503052 N,N'-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide)

N,N'-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide)

Cat. No.: B12503052
M. Wt: 386.27 g/mol
InChI Key: IWZPCFQGPRZNSI-UHFFFAOYSA-N
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Description

N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) consists of a benzene ring substituted with two 5-nitrofuran-2-carboxamide groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxylic acid. This acid is then reacted with an appropriate amine to form the carboxamide .

Industrial Production Methods

Industrial production of N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid and acetic anhydride, followed by amide formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-benzene-1,3-diylbis(5-nitrofuran-2-carboxamide) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual nitrofuran groups enhance its antimicrobial activity and broaden its spectrum of action compared to other nitrofuran derivatives .

Properties

Molecular Formula

C16H10N4O8

Molecular Weight

386.27 g/mol

IUPAC Name

5-nitro-N-[3-[(5-nitrofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H10N4O8/c21-15(11-4-6-13(27-11)19(23)24)17-9-2-1-3-10(8-9)18-16(22)12-5-7-14(28-12)20(25)26/h1-8H,(H,17,21)(H,18,22)

InChI Key

IWZPCFQGPRZNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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